Ethyl 3-phenylpropyl sulfide

Description

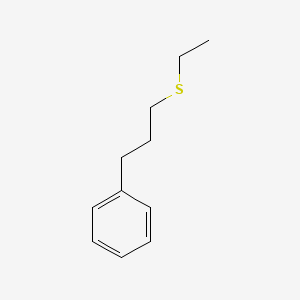

Ethyl 3-phenylpropyl sulfide is an organosulfur compound characterized by an ethyl group bonded to a sulfur atom, which is further attached to a 3-phenylpropyl moiety. Sulfides of this type are often utilized as flavoring agents, intermediates in organic synthesis, or functional materials in industrial processes . The phenylpropyl group may contribute to aromatic stability, while the sulfide group imparts reactivity and polarity, influencing solubility and interaction with biological systems.

Properties

IUPAC Name |

3-ethylsulfanylpropylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-2-12-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRLBYXLMOATEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-phenylpropyl sulfide can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropyl bromide with sodium ethyl sulfide in an organic solvent such as ethanol. The reaction typically proceeds under reflux conditions, allowing the formation of the desired sulfide compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-phenylpropyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the sulfide to thiols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent at room temperature.

Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether under inert atmosphere.

Substitution: Alkyl halides, thiolate anions; reactions proceed under basic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted sulfides.

Scientific Research Applications

Organic Chemistry

Ethyl 3-phenylpropyl sulfide serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex sulfur-containing compounds, which are essential in developing new materials and pharmaceuticals.

Research has indicated that this compound exhibits significant biological properties:

- Antimicrobial Properties: Studies have shown that this compound demonstrates activity against various bacterial strains. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

- Mechanism of Action: The compound may disrupt bacterial cell wall synthesis and induce oxidative stress in microbial cells, leading to cell lysis.

Medicinal Applications

Ongoing research is investigating the potential therapeutic applications of this compound. Its ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), suggests neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Industrial Uses

In the fragrance and flavoring industry, this compound is valued for its distinctive odor profile. It is used as an intermediate in synthesizing various aromatic compounds.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Agricultural and Food Chemistry examined the antimicrobial properties of this compound against several pathogens. The results indicated a promising potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Neuroprotective Properties

Research conducted by Zhao et al. (2020) investigated the neuroprotective effects of this compound in vitro. The findings suggested that the compound could reduce neuronal apoptosis through its action on AChE inhibition, highlighting its potential application in treating Alzheimer’s disease.

Mechanism of Action

The mechanism of action of ethyl 3-phenylpropyl sulfide involves its interaction with various molecular targets. The sulfide linkage can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Diethyl Sulfide

Ethyl 3-Fluoro-6-Methylphenyl Sulfide

- Structure : Features a fluorinated and methyl-substituted phenyl group attached to the sulfide.

- CAS : 1267967-99-6; Formula : C₉H₁₁FS .

- Applications : Likely employed in pharmaceutical or agrochemical synthesis due to fluorine’s electron-withdrawing effects.

- Key Difference: Fluorine substitution enhances metabolic stability and bioavailability compared to non-halogenated analogs like Ethyl 3-phenylpropyl sulfide.

3-Phenylpropan-1-ol and Derivatives

- Examples : Cinnamyl alcohol, cinnamyl acetate, and 3-phenylpropyl isobutyrate .

- Safety : Deemed safe for use in animal feed at specified levels by EFSA, though skin/eye irritation risks persist.

- Key Difference : Alcohols, esters, or aldehydes with phenylpropyl groups differ in reactivity and volatility. Sulfides like this compound may exhibit lower volatility and higher chemical stability.

Data Table: Comparative Analysis of Sulfides and Analogous Compounds

Research Findings and Gaps

- Structural Influence : The phenylpropyl group in this compound may enhance aromatic interactions in flavoring applications, similar to cinnamyl derivatives .

- Safety Extrapolation : While EFSA data supports the safety of phenylpropyl-containing compounds, sulfide-specific toxicity data remains sparse.

- Synthetic Utility : Sulfides like Ethyl 3-fluoro-6-methylphenyl sulfide highlight the role of substituents in tuning reactivity for targeted synthesis .

Biological Activity

Ethyl 3-phenylpropyl sulfide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula CHS, features a sulfide functional group attached to a phenylpropyl moiety. This structural arrangement is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties . It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Metabolic interference |

| Pseudomonas aeruginosa | 128 µg/mL | Cell wall synthesis inhibition |

Antifungal Activity

In addition to its antibacterial effects, this compound has also demonstrated antifungal activity . It has been tested against several fungal pathogens, showing promising results in inhibiting their growth.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Candida albicans | 16 µg/mL | Ergosterol synthesis inhibition |

| Aspergillus niger | 32 µg/mL | Cell membrane disruption |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic species, leading to the formation of stable complexes that disrupt biological pathways. This interaction can affect enzyme activities and cellular functions, contributing to its antimicrobial and antifungal effects.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition of bacterial growth at concentrations as low as 32 µg/mL, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .

- Antifungal Research : Another research article focused on the antifungal properties of this compound against Candida species. The study found that this compound inhibited fungal growth effectively at concentrations ranging from 16 to 32 µg/mL, suggesting its utility in treating fungal infections .

- Mechanistic Insights : A comprehensive mechanistic study revealed that the compound disrupts cell membrane integrity in bacteria and fungi, leading to cell lysis. This finding underscores the importance of further exploring this compound for potential drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.